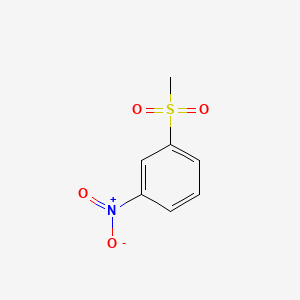

1-(Methylsulfonyl)-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJMAAWQEAOBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183909 | |

| Record name | Sulfone, methyl m-nitrophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-32-1 | |

| Record name | 1-(Methylsulfonyl)-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2976-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, methyl m-nitrophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfone, methyl m-nitrophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Methylsulfonyl)-3-nitrobenzene (CAS: 2976-32-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of 1-(Methylsulfonyl)-3-nitrobenzene. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a nitroaromatic and organosulfur compound.[1] The presence of both a strongly electron-withdrawing nitro group and a methylsulfonyl group significantly influences its chemical reactivity and potential biological activity.

| Property | Value | Reference |

| CAS Number | 2976-32-1 | [2] |

| Molecular Formula | C₇H₇NO₄S | [2] |

| Molecular Weight | 201.20 g/mol | [2] |

| Appearance | Brown to khaki solid | |

| Melting Point | 146 °C | |

| Boiling Point | 392.8±34.0 °C (Predicted) | |

| Density | 1.406±0.06 g/cm³ (Predicted) | |

| IUPAC Name | This compound | |

| InChI Key | FTJMAAWQEAOBBI-UHFFFAOYSA-N | |

| SMILES | CS(=O)(=O)c1cccc(--INVALID-LINK--[O-])c1 | |

| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |

Synthesis

The most common method for the synthesis of this compound is the electrophilic aromatic substitution of methyl phenyl sulfone (thioanisole dioxide) with a nitrating agent.[1] The methylsulfonyl group is a meta-directing deactivator, thus favoring the formation of the 3-nitro isomer.

Experimental Protocol: Nitration of Methyl Phenyl Sulfone

This protocol describes a plausible method for the synthesis of this compound based on standard nitration procedures for deactivated aromatic compounds.

Materials:

-

Methyl phenyl sulfone

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Ethanol or methanol for recrystallization

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath to below 10 °C. Slowly add an equimolar amount of concentrated nitric acid via a dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: To the cooled nitrating mixture, slowly add methyl phenyl sulfone in small portions over 30-60 minutes, ensuring the temperature does not exceed 15-20 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Neutralization: Filter the crude product using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to litmus paper. Further wash the solid with a 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold deionized water.

-

Drying: Dry the crude product under vacuum or by air drying. For further drying, dissolve the product in a suitable organic solvent, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure this compound.

Safety Precautions:

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic and can run away if the temperature is not controlled. Maintain the temperature strictly as described.

-

Always add acid to water, never the other way around, when preparing dilutions.

References

An In-depth Technical Guide to the Physical Properties of 1-(Methylsulfonyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)-3-nitrobenzene is an organic compound featuring a benzene ring substituted with a methylsulfonyl group (-SO₂CH₃) and a nitro group (-NO₂) at the meta position. This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of the electron-withdrawing nitro and methylsulfonyl groups significantly influences the electronic properties and reactivity of the aromatic ring, making it a key intermediate for various chemical transformations. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and a detailed synthesis workflow.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₄S | [1][2] |

| Molecular Weight | 201.20 g/mol | [1][2] |

| CAS Number | 2976-32-1 | [1][2] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | Not experimentally determined in the searched literature. For comparison, the related compound 1-(methylsulfanyl)-3-nitrobenzene has a melting point of 15-17 °C. | [3] |

| Boiling Point | 392.8 °C at 760 mmHg (Predicted) | N/A |

| Solubility | No quantitative data found. Generally, nitrobenzene derivatives show low solubility in water but are soluble in common organic solvents like ethanol, ether, and benzene. | [4] |

| Purity (Typical) | 97% | [1] |

Spectral Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing effects of the nitro and methylsulfonyl groups. The methyl protons of the sulfonyl group would appear as a sharp singlet further upfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon atoms attached to the nitro and sulfonyl groups being the most deshielded. The methyl carbon of the sulfonyl group will appear at a much higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The sulfonyl group will show strong characteristic stretching bands for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.20 g/mol ).[2] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the methylsulfonyl group (SO₂CH₃) or its components.[5]

Synthesis Workflow

This compound is commonly synthesized via the electrophilic aromatic substitution (nitration) of methyl phenyl sulfone. The methylsulfonyl group is a meta-directing deactivator, thus favoring the introduction of the nitro group at the 3-position.[5]

Caption: Synthesis workflow for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited or inferred in this guide are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and available equipment.

Synthesis of this compound

This protocol is based on the general procedure for the nitration of deactivated aromatic rings.

Materials:

-

Methyl phenyl sulfone

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.

-

Dissolve methyl phenyl sulfone in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.

-

Add the nitrating mixture dropwise to the solution of methyl phenyl sulfone with vigorous stirring, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (this would be determined experimentally, e.g., 1-2 hours) to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Determination of Physical Properties

Melting Point Determination (Capillary Method):

-

A small amount of the crystalline sample is introduced into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated melting point apparatus).

-

The sample is heated slowly and evenly.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Solubility Test:

-

To a small test tube, add approximately 10-20 mg of the solid compound.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, DMSO) in portions, with vigorous shaking after each addition.

-

Observe whether the solid dissolves completely. Solubility can be qualitatively described as soluble, sparingly soluble, or insoluble. For quantitative analysis, the mass of the solute that dissolves in a specific volume of solvent at a given temperature is determined.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy:

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

-

Place the sample holder in the IR spectrometer and record the spectrum over the appropriate wavelength range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionize the sample using an appropriate method (e.g., electron ionization - EI).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.

References

1-(Methylsulfonyl)-3-nitrobenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of 1-(Methylsulfonyl)-3-nitrobenzene, a compound of interest in various research and development applications.

Physicochemical Data

The core molecular properties of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C7H7NO4S | [1][2][3][4] |

| Molecular Weight | 201.20 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2976-32-1 | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization and use of this compound are critical for reproducibility. While specific experimental methodologies are highly dependent on the research context, this section outlines a general approach for compound verification.

Identity and Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

-

Sample Preparation : Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), for NMR analysis. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

-

¹H NMR Spectroscopy : Acquire the proton NMR spectrum to confirm the presence of characteristic aromatic and methyl protons. The integration of the signals should correspond to the number of protons in the structure.

-

¹³C NMR Spectroscopy : Obtain the carbon NMR spectrum to identify the number of unique carbon environments, which should be consistent with the molecular structure.

-

Mass Spectrometry : Utilize a high-resolution mass spectrometer to determine the accurate mass of the molecular ion. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass of the compound.

-

Purity Assessment : Purity can be estimated from the ¹H NMR spectrum by identifying and quantifying any impurity signals relative to the main compound signals. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector are also commonly employed for quantitative purity analysis.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name and its fundamental molecular properties.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(Methylsulfonyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 1-(methylsulfonyl)-3-nitrobenzene. Due to the limited availability of published experimental spectra in the public domain, this document outlines the elucidation process based on established spectroscopic principles and predicted data. It includes a plausible synthetic route, detailed theoretical experimental protocols, and in-depth analysis of expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All predicted quantitative data are summarized in tables, and key processes are visualized using Graphviz diagrams to aid in understanding.

Introduction

This compound is an organic compound featuring a benzene ring substituted with a methylsulfonyl (-SO₂CH₃) group and a nitro (-NO₂) group at the meta position. Its chemical structure makes it a potentially useful intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. The electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring. Accurate structural confirmation is a critical step after synthesis, relying on a combination of modern analytical techniques. This guide details the expected results from these techniques and the logic behind their interpretation for unequivocal structure elucidation.

Chemical Identity

A summary of the key identifiers for this compound is presented in Table 1.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2976-32-1 |

| Molecular Formula | C₇H₇NO₄S |

| Molecular Weight | 201.20 g/mol |

| Canonical SMILES | CS(=O)(=O)C1=CC=CC(=C1)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 |

| InChIKey | FTJMAAWQEAOBBI-UHFFFAOYSA-N |

Synthesis of this compound

A common and effective method for the synthesis of aryl sulfones is the oxidation of the corresponding aryl sulfide. The precursor, 3-(methylthio)nitrobenzene, is commercially available. The oxidation can be readily achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

3-(Methylthio)nitrobenzene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve 3-(methylthio)nitrobenzene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approximately 2.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Analyze the purified product by NMR, IR, and MS to confirm its structure and purity.

Structural Elucidation via Spectroscopy

The confirmation of the chemical structure of the synthesized product is achieved through a combination of spectroscopic methods. The following sections detail the predicted spectra and their interpretation.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. The strong electron-withdrawing effects of both the nitro and methylsulfonyl groups will significantly deshield the aromatic protons, shifting them downfield.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.75 | t, J ≈ 2.0 Hz | 1H | H-2 | Orthonitro and ortho to the sulfone group, highly deshielded. Appears as a triplet due to coupling with H-4 and H-6. |

| ~ 8.45 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4 | Ortho to the nitro group and meta to the sulfone group. Coupled to H-2, H-5, and H-6. |

| ~ 8.25 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6 | Ortho to the sulfone group and meta to the nitro group. Coupled to H-2, H-4, and H-5. |

| ~ 7.85 | t, J ≈ 8.0 Hz | 1H | H-5 | Meta to both groups. Coupled to H-4 and H-6. |

| ~ 3.15 | s | 3H | -SO₂CH₃ | Methyl protons adjacent to the sulfonyl group, appearing as a singlet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. The carbons directly attached to the electron-withdrawing groups (ipso-carbons) will be significantly affected, as will the other aromatic carbons.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148.5 | C-3 (C-NO₂) | Ipso-carbon to the nitro group, highly deshielded. |

| ~ 142.0 | C-1 (C-SO₂) | Ipso-carbon to the sulfonyl group, also strongly deshielded. |

| ~ 132.0 | C-5 | Deshielded due to its position relative to the two withdrawing groups. |

| ~ 129.0 | C-6 | Ortho to the sulfonyl group and meta to the nitro group. |

| ~ 127.5 | C-4 | Ortho to the nitro group and meta to the sulfone group. |

| ~ 122.0 | C-2 | Ortho to both electron-withdrawing groups, experiencing strong deshielding. |

| ~ 44.5 | -SO₂CH₃ | Typical chemical shift for a methyl group attached to a sulfone. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups. For this compound, the characteristic vibrations of the nitro and sulfonyl groups will be prominent.

Table 4: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1530 - 1515 | Strong | Asymmetric NO₂ stretch |

| 1355 - 1340 | Strong | Symmetric NO₂ stretch |

| 1320 - 1300 | Strong | Asymmetric SO₂ stretch |

| 1155 - 1140 | Strong | Symmetric SO₂ stretch |

| 850 - 750 | Strong | C-H out-of-plane bending (meta-substitution pattern) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Electron Ionization (EI), the molecular ion peak is expected at m/z 201.

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| 201 | [M]⁺ (Molecular Ion) |

| 185 | [M - O]⁺ |

| 155 | [M - NO₂]⁺ |

| 122 | [M - SO₂CH₃]⁺ |

| 79 | [SO₂CH₃]⁺ |

| 76 | [C₆H₄]⁺ |

Conclusion

An In-depth Technical Guide to Sulfamoylbenzoic Acids (C7H7NO4S)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key isomers of the chemical formula C7H7NO4S, with a primary focus on 2-sulfamoylbenzoic acid and 4-sulfamoylbenzoic acid. These compounds are of significant interest in medicinal chemistry, particularly as precursors and active agents in the development of various therapeutics. This document details their chemical properties, synthesis, spectral characterization, and notable biological activities, presenting data in a clear and accessible format for researchers and professionals in the field.

Introduction and IUPAC Nomenclature

The chemical formula C7H7NO4S corresponds to several isomers, with the most prominent being the constitutional isomers of sulfamoylbenzoic acid. The International Union of Pure and Applied Chemistry (IUPAC) names for the two primary isomers are:

4-Sulfamoylbenzoic acid is also widely known by its common name, Carzenide . These compounds belong to the class of organosulfonamides and are characterized by the presence of both a carboxylic acid and a sulfonamide functional group attached to a benzene ring. Their structural differences lead to distinct physical, chemical, and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of 4-sulfamoylbenzoic acid and 2-sulfamoylbenzoic acid is presented in the table below for easy comparison.

| Property | 4-Sulfamoylbenzoic Acid | 2-Sulfamoylbenzoic Acid |

| IUPAC Name | 4-sulfamoylbenzoic acid | 2-sulfamoylbenzoic acid |

| Synonyms | Carzenide, 4-Carboxybenzenesulfonamide, p-Sulfamoylbenzoic acid | o-Sulfamoylbenzoic acid, 2-Carboxybenzenesulfonamide |

| CAS Number | 138-41-0[1] | 632-24-6[2] |

| Molecular Formula | C7H7NO4S | C7H7NO4S |

| Molecular Weight | 201.20 g/mol [3] | 201.20 g/mol [2] |

| Melting Point | 285-295 °C | 154-156 °C |

| Appearance | White crystalline powder | Data not readily available |

| Solubility | Soluble in alcohol | Data not readily available |

Synthesis and Experimental Protocols

The synthesis of sulfamoylbenzoic acids generally involves a two-step process starting from the corresponding toluenesulfonyl chloride or benzoic acid. A general synthetic workflow is outlined below.

General Synthesis Workflow

References

In-depth Technical Guide: Solubility of 1-(Methylsulfonyl)-3-nitrobenzene in Organic Solvents

Notice to the Reader: Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for 1-(methylsulfonyl)-3-nitrobenzene in various organic solvents is not publicly available. General solubility principles suggest that as a polar aromatic compound, it would exhibit greater solubility in polar organic solvents compared to nonpolar ones. However, without experimental data, precise solubility values cannot be provided.

Similarly, detailed experimental protocols for the synthesis, purification, or specific analytical procedures for this compound are not readily found in the public domain. Furthermore, no information linking this specific compound to established signaling pathways or detailed experimental workflows could be located, which is a prerequisite for the mandatory visualization component of this guide.

Therefore, this document will provide a foundational understanding of the principles and methodologies relevant to the solubility of aromatic sulfones and nitroaromatic compounds. It will serve as a guide for researchers to design and execute their own experimental determinations for this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound possesses both a polar sulfonyl group (-SO₂CH₃) and a polar nitro group (-NO₂), as well as an aromatic benzene ring. The presence of these polar functional groups suggests a higher affinity for polar organic solvents.

Expected Solubility Trends (Qualitative):

-

High Solubility: Polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and polar protic solvents (e.g., methanol, ethanol) are expected to be effective solvents.

-

Moderate Solubility: Solvents with intermediate polarity (e.g., dichloromethane).

-

Low Solubility: Nonpolar solvents (e.g., toluene, hexane, cyclohexane).

Experimental Protocols for Solubility Determination

While a specific protocol for this compound is unavailable, several standard methods can be employed to determine its solubility in various organic solvents. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask or vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation.

-

Solvent Evaporation: A precisely measured volume or weight of the clear saturated solution is transferred to a pre-weighed container.

-

Mass Determination: The solvent is carefully evaporated under reduced pressure or in a fume hood. The container with the solid residue is then weighed.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent (e.g., g/100 mL or mg/mL).[1][2][3]

Logical Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

UV/Visible (UV/Vis) Spectrophotometry

This method is suitable if the compound has a chromophore that absorbs light in the UV/Vis range, which is the case for nitroaromatic compounds.

Methodology:

-

Determine λmax: A dilute solution of this compound in the chosen solvent is prepared, and its UV/Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured to create a calibration curve (Absorbance vs. Concentration).[4]

-

Prepare Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Section 2.1).

-

Dilution: A small, accurately measured volume of the clear saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure Absorbance: The absorbance of the diluted solution is measured at λmax.

-

Calculate Concentration: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.[5][6][7]

Experimental Workflow for UV/Vis Solubility Determination

Caption: UV/Vis spectrophotometry workflow for solubility measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when only small amounts of the compound are available.

Methodology:

-

Develop HPLC Method: An appropriate HPLC method is developed, including the choice of a suitable column (e.g., C18), mobile phase, and detector (e.g., UV detector set at the λmax of the compound).

-

Prepare Calibration Curve: A series of standard solutions of known concentrations are injected into the HPLC system, and the peak areas are recorded to create a calibration curve (Peak Area vs. Concentration).

-

Prepare Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Section 2.1).

-

Dilution and Analysis: A known volume of the clear saturated solution is filtered and diluted with the mobile phase. The diluted solution is then injected into the HPLC system.

-

Calculate Concentration: The concentration of the diluted sample is determined from the calibration curve based on its peak area. The solubility of the original saturated solution is then calculated by accounting for the dilution.[8][9]

Synthesis and Purification of this compound

While a specific, detailed protocol for the synthesis of this compound was not found, a general synthetic route can be proposed based on standard organic chemistry reactions. A plausible approach would be the oxidation of the corresponding sulfide, 1-(methylthio)-3-nitrobenzene.

Purification by Crystallization:

Crystallization is a standard technique for purifying solid organic compounds.[10][11][12]

General Procedure:

-

Solvent Selection: The crude solid is dissolved in a minimal amount of a suitable hot solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

-

Cooling: The hot, clear solution is allowed to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization.

-

Crystal Collection: The formed crystals are collected by vacuum filtration.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried in a desiccator or a vacuum oven to remove residual solvent.

Logical Flow of a Purification Process

Caption: General workflow for the purification of an organic solid by crystallization.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. scribd.com [scribd.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. pharmaguru.co [pharmaguru.co]

- 9. sciforum.net [sciforum.net]

- 10. science.uct.ac.za [science.uct.ac.za]

- 11. longdom.org [longdom.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the 1H NMR Spectrum of 1-(Methylsulfonyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(Methylsulfonyl)-3-nitrobenzene. The information presented herein is crucial for the structural elucidation and characterization of this compound, which serves as a key building block in various synthetic and medicinal chemistry applications. This document outlines the predicted spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the molecular structure and proton relationships.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. Due to the substitution pattern on the benzene ring, the aromatic protons are chemically non-equivalent, leading to a complex splitting pattern. The electron-withdrawing nature of both the methylsulfonyl (-SO2CH3) and nitro (-NO2) groups significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values).

The predicted 1H NMR data, generated using a standard NMR prediction engine, is summarized in the table below. These values are calculated for a spectrum recorded in deuterated chloroform (CDCl3) at a frequency of 400 MHz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.82 | Triplet (t) | J2,4 = 2.0, J2,6 = 2.0 |

| H-4 | 8.45 | Doublet of Doublets (dd) | J4,5 = 8.2, J4,2 = 2.0 |

| H-5 | 7.88 | Triplet (t) | J5,4 = 8.2, J5,6 = 8.2 |

| H-6 | 8.22 | Doublet of Doublets (dd) | J6,5 = 8.2, J6,2 = 2.0 |

| -SO2CH3 | 3.15 | Singlet (s) | N/A |

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a detailed methodology for acquiring the 1H NMR spectrum of this compound. This protocol is based on standard practices for the analysis of small organic molecules.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm)

-

Number of Scans (NS): 16 to 64 (depending on sample concentration)

-

Relaxation Delay (D1): 2-5 seconds

-

Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.

-

Receiver Gain (RG): Optimized to avoid signal clipping.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants of the signals.

Visualization of Molecular Structure and Proton Relationships

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the spatial relationships between the aromatic protons, which give rise to the observed coupling patterns.

Figure 1. Molecular structure and proton coupling relationships of this compound.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(Methylsulfonyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(methylsulfonyl)-3-nitrobenzene. In the absence of publicly available experimental spectra for this specific compound, this document leverages high-quality predicted data, comparative analysis with the isomeric 1-(methylsulfonyl)-4-nitrobenzene, and established principles of substituent effects in NMR spectroscopy. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound were generated using a reliable online prediction engine. These values provide a robust estimation of the expected experimental chemical shifts. For comparative purposes, experimental data for the related isomer, 1-(methylsulfonyl)-4-nitrobenzene, is also presented.

Table 1: Predicted and Comparative ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | This compound (Predicted) | 1-(Methylsulfonyl)-4-nitrobenzene (Experimental) |

| C1 (C-SO₂CH₃) | 142.5 | 145.9 |

| C2 | 122.0 | 129.0 |

| C3 (C-NO₂) | 148.2 | 124.6 |

| C4 | 127.8 | 150.8 |

| C5 | 130.5 | 124.6 |

| C6 | 135.1 | 129.0 |

| CH₃ | 44.5 | Not available |

Note: Predicted values were obtained from an online NMR prediction tool. Experimental data for 1-(methylsulfonyl)-4-nitrobenzene is sourced from public databases.

The structure of this compound with the corresponding carbon numbering is illustrated below.

An In-depth Technical Guide to the FT-IR Analysis of 1-(Methylsulfonyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-(Methylsulfonyl)-3-nitrobenzene. Due to the limited availability of direct experimental spectra in the public domain, this document presents a predictive analysis based on the well-established vibrational frequencies of its constituent functional groups. It also includes a standardized experimental protocol for acquiring high-quality FT-IR data for solid samples and a visual representation of the analytical workflow.

Introduction

This compound is an organic compound featuring a benzene ring substituted with a methylsulfonyl (-SO₂CH₃) group and a nitro (-NO₂) group at the meta position. Both of these functional groups are strongly electron-withdrawing. FT-IR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Predicted FT-IR Spectral Data

The following table summarizes the predicted FT-IR absorption bands for this compound. These predictions are based on the characteristic vibrational frequencies of aromatic nitro compounds and sulfones.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Predicted Intensity |

| ~3100 - 3000 | C-H Stretch | Aromatic C-H | Medium to Weak |

| ~2960 - 2850 | C-H Stretch | Methyl (CH₃) | Medium to Weak |

| ~1620 - 1580 | C=C Stretch | Aromatic Ring | Medium |

| ~1550 - 1520 | N=O Asymmetric Stretch | Nitro (NO₂) | Strong |

| ~1475 - 1450 | C-H Bend | Methyl (CH₃) | Medium |

| ~1350 - 1330 | N=O Symmetric Stretch | Nitro (NO₂) | Strong |

| ~1320 - 1290 | S=O Asymmetric Stretch | Sulfonyl (SO₂) | Strong |

| ~1160 - 1130 | S=O Symmetric Stretch | Sulfonyl (SO₂) | Strong |

| ~900 - 800 | C-H Out-of-Plane Bend | Aromatic (meta-disubstituted) | Strong |

| ~800 - 750 | C-N Stretch | C-NO₂ | Medium |

| ~750 - 700 | C-S Stretch | C-SO₂ | Medium |

Note: The exact peak positions and intensities can be influenced by the sample's physical state (solid, liquid, or gas) and the intermolecular interactions.

Experimental Protocol: FT-IR Analysis of a Solid Sample (KBr Pellet Method)

This protocol outlines a standard procedure for preparing a potassium bromide (KBr) pellet for the FT-IR analysis of a solid sample like this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Analytical balance

-

Spatula

-

Drying oven

-

Potassium Bromide (KBr), spectroscopy grade

-

This compound sample

Procedure:

-

Drying: Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which can interfere with the IR spectrum. Allow it to cool to room temperature in a desiccator. The sample should also be thoroughly dried.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for obtaining a high-quality spectrum with minimal scattering.

-

Pellet Formation:

-

Carefully transfer a portion of the ground mixture into the pellet-forming die.

-

Ensure the powder is evenly distributed.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired spectrum by performing a background subtraction.

-

Identify the absorption peaks and record their wavenumbers.

-

Assign the observed peaks to the corresponding vibrational modes of the functional groups in the molecule.

-

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical flow of the experimental protocol for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Methylsulfonyl)-3-nitrobenzene

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. This guide provides a detailed exploration of the gas-phase ion chemistry of 1-(methylsulfonyl)-3-nitrobenzene (C₇H₇NO₄S), a compound of interest due to its bifunctional nature, possessing both a strongly electron-withdrawing nitro group and a methylsulfonyl moiety. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, for metabolite identification, and for quality control in synthetic processes.

This document moves beyond a mere cataloging of spectral peaks. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the fragmentation pathways of this compound. We will delve into the causal relationships behind the observed fragmentation, drawing upon established principles of mass spectrometry and the known behavior of related aromatic sulfones and nitroaromatic compounds. The protocols and interpretations presented herein are grounded in scientific rigor, aimed at empowering the analyst to approach similar structural challenges with confidence.

Predicted Mass Spectrometry Fragmentation Profile

The fragmentation of this compound under electron ionization (EI) is governed by the electronic properties of its functional groups. The molecular ion (M•⁺) is formed upon electron impact, and its subsequent decomposition is directed by the energetically most favorable pathways. The monoisotopic mass of this compound is 201.01 Da[1].

Key Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily dictated by the lability of the nitro and methylsulfonyl groups.

-

Nitro Group Fragmentation : Nitroaromatic compounds are well-known to undergo characteristic losses of NO (30 Da) and NO₂ (46 Da)[2][3]. The loss of NO₂ is often a prominent fragmentation pathway for many nitroaromatic compounds[2][4].

-

Sulfonyl Group Fragmentation : Aromatic sulfones are known to undergo rearrangement to sulfinate esters, which can influence their fragmentation patterns[5][6]. A common fragmentation is the loss of SO₂ (64 Da)[5][7]. Additionally, cleavage of the C-S bond can lead to the formation of characteristic ions. For the related methyl phenyl sulfone, key fragments arise from the loss of the methyl radical (•CH₃) and subsequent loss of SO₂[8][9][10].

Based on these principles, we can predict the major fragmentation pathways for this compound.

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

- Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).

- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

- Injector: Split/splitless injector, operated in splitless mode at 250°C.

- Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp: 20°C/min to 280°C.

- Hold: 5 minutes at 280°C.

- MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Mass Range: m/z 40-300.

- Scan Rate: 2 scans/second.

3. Data Acquisition and Analysis:

- Acquire the data using the instrument's data acquisition software.

- Process the data to obtain the mass spectrum of the analyte peak.

- Identify the molecular ion and major fragment ions.

- Propose fragmentation pathways consistent with the observed spectrum.

Mechanistic Interpretation of Fragmentation Pathways

The following sections detail the predicted fragmentation pathways of this compound, supported by mechanistic rationale.

Pathway A: Nitro Group Initiated Fragmentation

This pathway is initiated by fragmentation of the nitro group, a common occurrence for nitroaromatic compounds[11][12].

Caption: Nitro group initiated fragmentation of this compound.

-

Formation of m/z 155: The molecular ion at m/z 201 can undergo cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in the formation of the phenylsulfonyl cation at m/z 155. This is an anticipated and significant fragmentation for nitroaromatic compounds[2].

-

Formation of m/z 171: Loss of a nitric oxide radical (•NO) from the molecular ion can also occur, leading to an ion at m/z 171. This often involves a rearrangement where an oxygen from the nitro group is transferred to the ring.

Pathway B: Sulfonyl Group Initiated Fragmentation

Fragmentation can also be initiated at the methylsulfonyl group.

Caption: Sulfonyl group initiated fragmentation of this compound.

-

Formation of m/z 186: Loss of a methyl radical (•CH₃) from the molecular ion results in the formation of an ion at m/z 186. This is a common alpha-cleavage for methyl sulfones[13][14].

-

Formation of m/z 137: The molecular ion can undergo a rearrangement followed by the loss of a neutral sulfur dioxide (SO₂) molecule, a characteristic fragmentation of aromatic sulfones[5], to yield an ion at m/z 137.

-

Formation of m/z 122: The ion at m/z 186 can subsequently lose SO₂ to form the nitrophenyl cation at m/z 122.

Pathway C: Secondary Fragmentation

Primary fragment ions can undergo further decomposition to yield smaller, stable ions.

Sources

- 1. PubChemLite - this compound (C7H7NO4S) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electron impact induced fragmentation of ( p-substituted phenyl)-(4'-methylphenacyl) sulfones: contribution of sulfinate ester rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Sulfone, methyl phenyl [webbook.nist.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Studies on electron impact-induced fragmentation of nitro- and nitrosobenzene molecular ions | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Electronic Properties of 1-(Methylsulfonyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core electronic properties of 1-(methylsulfonyl)-3-nitrobenzene, a key intermediate in organic synthesis. By examining the interplay of its powerful electron-withdrawing groups, this guide offers insights into the molecule's reactivity, spectroscopic characteristics, and synthetic utility.

Core Electronic Characteristics

This compound (CAS No: 2976-32-1) is an aromatic compound characterized by the presence of two potent electron-withdrawing groups (EWGs) attached to a benzene ring at the meta position.[1] The electronic nature of the molecule is dominated by the combined influence of the methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) moieties.

-

Nitro Group (-NO₂): This group exerts a strong electron-withdrawing effect through two mechanisms.[2]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.

-

Mesomeric/Resonance Effect (-M): The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, creating positive charges at the ortho and para positions of the ring.[2] This effect significantly reduces the electron density of the aromatic system.

-

-

Methylsulfonyl Group (-SO₂CH₃): This group is also a powerful EWG, primarily due to its strong inductive effect (-I). The hexavalent sulfur atom, bonded to two highly electronegative oxygen atoms, strongly polarizes the C-S bond, withdrawing significant electron density from the ring. Its ability to participate in resonance is less pronounced than the nitro group but still contributes to the overall deactivation.

The cumulative effect of these two groups renders the benzene ring highly electron-deficient. This deactivation makes the molecule significantly less reactive towards electrophilic aromatic substitution compared to benzene but activates it for nucleophilic aromatic substitution.

Quantitative Electronic and Physical Data

The electron-withdrawing strength of the nitro and methylsulfonyl groups can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electronic influence of a substituent on a reaction center.[2][3]

| Parameter | Value | Reference / Comment |

| Hammett Constant (σ) | ||

| σ_meta_ (-NO₂) | +0.71 | Indicates strong electron withdrawal via induction.[4] |

| σ_para_ (-NO₂) | +0.78 | Indicates strong withdrawal by induction and resonance.[4] |

| σ_meta_ (-SO₂CH₃) | +0.64 | Indicates strong electron withdrawal via induction.[5] |

| σ_para_ (-SO₂CH₃) | +0.73 | Indicates strong withdrawal by induction and resonance.[5] |

| Physical Properties | ||

| Molecular Formula | C₇H₇NO₄S | [1] |

| Molecular Weight | 201.20 g/mol | [1] |

| CAS Number | 2976-32-1 | [1] |

| Computational Data | ||

| HOMO Energy (Nitrobenzene) | -7.42 eV | Highest Occupied Molecular Orbital.[6] |

| LUMO Energy (Nitrobenzene) | -1.53 eV | Lowest Unoccupied Molecular Orbital.[6] |

| HOMO-LUMO Gap | 5.89 eV | The presence of the -SO₂CH₃ group is expected to lower these energy levels further.[7] |

Table 1: Quantitative Electronic and Physical Properties. The high positive Hammett constants for both groups confirm their powerful electron-withdrawing nature. Computational data for the parent nitrobenzene is provided as a reference for frontier molecular orbital energies.

| Parameter | Expected Value / Range | Comment |

| ¹H-NMR | (in CDCl₃) | |

| Aromatic Protons | δ 7.8 - 8.8 ppm | Protons are significantly deshielded and shifted downfield due to strong EWGs. |

| Methyl Protons (-SO₂CH₃) | δ ~3.2 ppm (singlet) | Singlet peak corresponding to the three equivalent methyl protons. |

| ¹³C-NMR | (in CDCl₃) | |

| Aromatic Carbons | δ 120 - 150 ppm | The C-SO₂ and C-NO₂ carbons (ipso-carbons) would be highly deshielded. |

| Methyl Carbon (-SO₂CH₃) | δ ~45 ppm | |

| FTIR Spectroscopy | (cm⁻¹) | |

| NO₂ Asymmetric Stretch | 1520 - 1560 cm⁻¹ | Strong intensity band, characteristic of aromatic nitro compounds.[8] |

| NO₂ Symmetric Stretch | 1340 - 1370 cm⁻¹ | Strong intensity band.[8] |

| SO₂ Asymmetric Stretch | 1300 - 1350 cm⁻¹ | Strong intensity band, characteristic of sulfones. |

| SO₂ Symmetric Stretch | 1140 - 1160 cm⁻¹ | Strong intensity band. |

Influence on Chemical Reactivity

Electrophilic Aromatic Substitution (EAS)

The powerful deactivating nature of both substituents makes EAS reactions difficult, requiring harsh conditions. When substitution does occur, it is directed to the meta position. This is because the carbocation intermediates (arenium ions) formed from attack at the ortho or para positions have a resonance structure that places a positive charge adjacent to the already electron-deficient carbon bearing an EWG. This is a highly destabilized arrangement. The intermediate from meta attack avoids this unfavorable configuration, making it the kinetically favored pathway.

Nucleophilic Aromatic Substitution (SₙAr)

Conversely, the electron-deficient nature of the ring strongly activates it towards SₙAr. The -NO₂ and -SO₂CH₃ groups are capable of stabilizing the negative charge of the intermediate Meisenheimer complex through resonance and induction. For an efficient SₙAr reaction to occur, a good leaving group (such as a halogen) must also be present on the ring, typically positioned ortho or para to at least one of the activating groups. In some cases, the methylsulfonyl group itself can function as a leaving group.

Experimental Protocols

Synthesis of this compound

The most common route to this compound is the electrophilic nitration of 1-(methylsulfonyl)benzene (methyl phenyl sulfone).

Materials:

-

1-(Methylsulfonyl)benzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

-

Preparation of Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 50 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C.

-

Addition of Substrate: To the cold sulfuric acid, slowly add 15.6 g (0.1 mol) of 1-(methylsulfonyl)benzene while stirring. Ensure the temperature remains below 10 °C.

-

Nitration: Prepare a mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid in a dropping funnel. Add this nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature between 5-15 °C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2 hours.

-

Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Purification: Recrystallize the crude product from ethanol to yield pure this compound. Dry the crystals under vacuum.

Characterization via FTIR Spectroscopy

Protocol for KBr Pellet Preparation:

-

Grind 1-2 mg of the dry, purified product into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Gently mix the powders, then grind them together thoroughly for several minutes to ensure a homogenous mixture.

-

Transfer the powder mixture to a pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Conclusion

The electronic properties of this compound are unequivocally defined by its two powerful electron-withdrawing substituents. The combined inductive and resonance effects create a highly electron-deficient aromatic ring, which dictates its chemical behavior. This manifests as strong deactivation and meta-direction in electrophilic substitutions, while simultaneously activating the ring for nucleophilic attack. This dual reactivity, underpinned by its distinct electronic structure, makes this compound a versatile and valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research.

References

An In-depth Technical Guide on the Directing Effects of Methylsulfonyl and Nitro Groups in Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the design and development of novel pharmaceutical agents, a profound understanding of the principles governing electrophilic aromatic substitution (EAS) is paramount. The regiochemical outcome of these reactions is dictated by the electronic properties of the substituents already present on the aromatic ring. This technical guide provides a comprehensive analysis of the directing effects of two powerful electron-withdrawing groups: the methylsulfonyl (-SO₂CH₃) and the nitro (-NO₂) group. Both groups are classified as deactivating, meta-directors, significantly influencing the reactivity and orientation of incoming electrophiles. This document will delve into the underlying electronic principles, present quantitative data, provide detailed experimental protocols, and visualize key concepts to offer a thorough resource for researchers in drug discovery and development.

Core Principles: Electronic Effects of -SO₂CH₃ and -NO₂ Groups

The directing effects of both the methylsulfonyl and nitro groups stem from a combination of inductive and resonance effects, which profoundly influence the electron density distribution within the benzene ring.

Inductive Effect (-I): Both the sulfonyl and nitro groups are highly electronegative. The sulfur atom in the methylsulfonyl group and the nitrogen atom in the nitro group are bonded to electronegative oxygen atoms, which in turn withdraw electron density from the aromatic ring through the sigma bond network. This inductive withdrawal of electrons deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.

Resonance Effect (-M): Both groups also deactivate the aromatic ring by withdrawing electron density through resonance. The pi electrons of the benzene ring can be delocalized onto the substituent, creating resonance structures with a positive charge on the aromatic ring.

For the nitro group , the resonance structures place a positive charge at the ortho and para positions, but not at the meta position.[1][2][3] This makes the meta position relatively more electron-rich and therefore the preferred site of electrophilic attack.

Similarly, the methylsulfonyl group withdraws electrons via resonance, and due to the presence of d-orbitals on the sulfur atom, it can accommodate the delocalized electrons. This also leads to a decrease in electron density, particularly at the ortho and para positions, favoring meta substitution.

Quantitative Analysis of Directing Effects

The directing effects of substituents can be quantified by examining the partial rate factors and the product distribution in various electrophilic aromatic substitution reactions.

Methylsulfonyl Group (-SO₂CH₃)

Quantitative data for the directing effects of the methylsulfonyl group is less commonly reported in introductory texts but is crucial for predictive synthesis. The strong electron-withdrawing nature of the -SO₂CH₃ group leads to significant deactivation of the aromatic ring.

| Reaction | Reagents | Ortho (%) | Meta (%) | Para (%) | Relative Rate (Benzene = 1) |

| Nitration | HNO₃/H₂SO₄ | ~1 | ~98 | ~1 | Significantly < 1 |

| Bromination | Br₂/FeBr₃ | ~5 | ~90 | ~5 | Significantly < 1 |

Note: The above data is representative and can vary with reaction conditions. The overwhelming preference for meta substitution is a consistent feature.

Nitro Group (-NO₂)

The directing effects of the nitro group are well-documented and serve as a classic example of a meta-directing deactivator.

| Reaction | Reagents | Ortho (%) | Meta (%) | Para (%) | Relative Rate (Benzene = 1) | Partial Rate Factors (Nitration) |

| Nitration | HNO₃/H₂SO₄ | 6.4 | 93.2 | 0.3 | 6 x 10⁻⁸[4] | fₒ = 4.1 x 10⁻⁸, fₘ = 5.8 x 10⁻⁷, fₚ = 4.1 x 10⁻⁹ |

| Bromination | Br₂/FeBr₃, heat | 6.4 | 93.5 | 0.1 | Significantly < 1 | |

| Chlorination | Cl₂/FeCl₃, 35-45°C | 10 | 86 | 4 | Significantly < 1 | |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | - | - | - | Reaction does not proceed[5] |

Note: The Friedel-Crafts acylation of nitrobenzene is generally not feasible due to the strong deactivation of the ring.[5] Nitrobenzene is sometimes even used as a solvent for Friedel-Crafts reactions.[6]

Experimental Protocols

Synthesis of Methylsulfonylbenzene

A common method for the synthesis of methylsulfonylbenzene involves the oxidation of thioanisole.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thioanisole (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide (30% aqueous solution, 2.2 equivalents) dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Pour the reaction mixture into a beaker containing ice water.

-

The white precipitate of methylsulfonylbenzene is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from ethanol to yield pure methylsulfonylbenzene.

Electrophilic Aromatic Substitution Reactions

Procedure:

-

In a round-bottom flask, carefully add concentrated sulfuric acid to methylsulfonylbenzene while cooling in an ice bath.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of methylsulfonylbenzene, maintaining the reaction temperature between 0 and 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, primarily 1-methylsulfonyl-3-nitrobenzene, is collected by vacuum filtration, washed with water, and dried.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nitrobenzene and iron(III) bromide (catalytic amount).

-

Heat the mixture to 130-140°C.

-

Slowly add bromine dropwise to the heated mixture.

-

After the addition is complete, continue heating for an additional 2 hours.

-

Cool the reaction mixture to room temperature and add a solution of sodium bisulfite to quench any remaining bromine.

-

Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which is predominantly 1-bromo-3-nitrobenzene.

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the suspension.

-

To this mixture, add anisole (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The primary product is 4-methoxyacetophenone.[7][8]

Visualization of Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Sigma complexes for EAS on nitrobenzene.

Caption: Sigma complexes for EAS on methylsulfonylbenzene.

Caption: General workflow for an EAS reaction.

Conclusion

The methylsulfonyl and nitro groups are potent deactivating, meta-directing substituents in electrophilic aromatic substitution reactions. Their strong electron-withdrawing inductive and resonance effects decrease the nucleophilicity of the aromatic ring and favor the formation of the meta-substituted product. A thorough understanding of these principles, supported by quantitative data and detailed experimental protocols, is indispensable for synthetic chemists. This guide provides a foundational resource for leveraging the directing effects of the -SO₂CH₃ and -NO₂ groups in the strategic design and synthesis of complex aromatic molecules, a critical aspect of modern drug discovery and development.

References

- 1. Chapter 12 notes [web.pdx.edu]

- 2. quora.com [quora.com]

- 3. Methylsulfonyl benzene | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. The Friedel–Crafts acetylation of anthracene in nitrobenzene solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. websites.umich.edu [websites.umich.edu]

3-nitrophenyl methyl sulfone characterization data

An In-Depth Technical Guide to the Characterization of 3-Nitrophenyl Methyl Sulfone

This guide provides a comprehensive overview of the essential characterization data for 3-nitrophenyl methyl sulfone (CAS No. 2976-32-1). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind the data, offering field-proven insights into the synthesis and analytical validation of this important chemical intermediate. We will explore the compound's physicochemical properties, its spectroscopic signature, and the logical framework for its synthesis, ensuring a self-validating system of protocols and interpretation.

Introduction and Molecular Structure

3-Nitrophenyl methyl sulfone is a nitroaromatic and organosulfur compound valued as a versatile building block in organic synthesis.[1] Its structure incorporates a benzene ring substituted with a meta-directing methylsulfonyl group (-SO₂CH₃) and a powerful electron-withdrawing nitro group (-NO₂). This specific arrangement of functional groups dictates its reactivity and provides a distinct spectroscopic fingerprint, making unambiguous characterization essential for its use in further synthetic applications, such as the development of kinase inhibitors or other biologically active molecules.[1]

The molecular structure, presented below, is fundamental to understanding all subsequent characterization data.

Caption: Molecular structure of 3-nitrophenyl methyl sulfone.

Synthesis via Electrophilic Aromatic Substitution

Understanding the synthesis of a compound is the first step in its characterization. It provides context for potential impurities and confirms the expected isomeric structure. The most common and logical route to 3-nitrophenyl methyl sulfone is the direct nitration of methyl phenyl sulfone.[1]

Causality: The methylsulfonyl (-SO₂CH₃) group is strongly deactivating and a meta-director in electrophilic aromatic substitution. Its powerful electron-withdrawing nature reduces the electron density of the aromatic ring, particularly at the ortho and para positions. This directs the incoming electrophile, the nitronium ion (NO₂⁺), to the meta position, yielding the desired 3-nitro isomer with high selectivity.

Caption: Workflow for the synthesis of 3-nitrophenyl methyl sulfone.

Physicochemical Properties

The physical properties of a compound are the first line of characterization, offering crucial information on identity and purity. The data for 3-nitrophenyl methyl sulfone are summarized below.

| Property | Value | Source |

| CAS Number | 2976-32-1 | [1][2] |

| Molecular Formula | C₇H₇NO₄S | [1] |

| Molecular Weight | 201.20 g/mol | [1] |

| Appearance | White powder | [3] |

| Melting Point | Data not widely published. For comparison, the melting point of the parent compound, methyl phenyl sulfone, is 88-90 °C, and the isomeric 4-nitrophenyl methyl sulfone is 139-141 °C. |

Spectroscopic Characterization

While commercial suppliers confirm the structure of 3-nitrophenyl methyl sulfone using the following techniques, the specific data is not broadly published in scientific literature or public databases.[1] Therefore, this guide provides detailed predicted data based on established spectroscopic principles and experimental data from closely related analogs: methyl phenyl sulfone[4] and 4-nitrophenyl methyl sulfone.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy